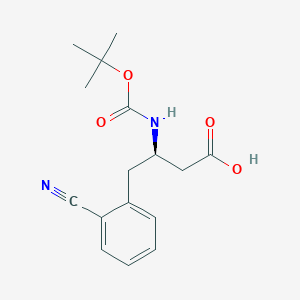

![molecular formula C12H19NO2 B1276718 N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine CAS No. 57010-78-3](/img/structure/B1276718.png)

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Vue d'ensemble

Description

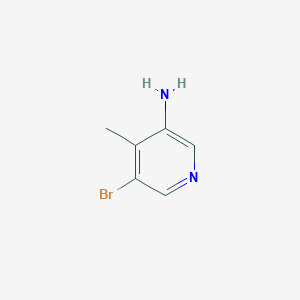

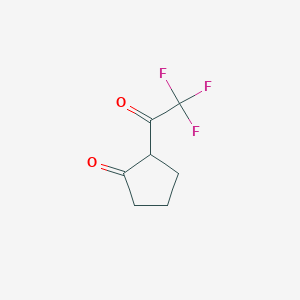

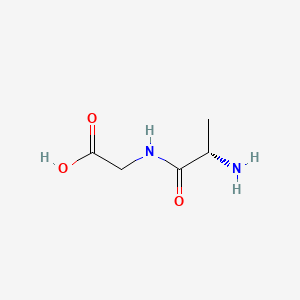

The compound N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is a chemical structure that is related to various research areas, including the synthesis of novel compounds with potential therapeutic applications, the study of receptor binding affinities, and the investigation of metabolic pathways involving monoamine oxidase and deaminase enzymes. The compound's structure includes a 3,4-dimethoxyphenyl group, which is a common moiety in bioactive molecules, and an N-methylamine group, which is relevant to the study of metabolic reactions and receptor interactions 10.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines has been reported, with a focus on their binding affinity at sigma receptors . Another study describes the synthesis of N-methylmelamines, which are important for manufacturing polymers with reduced carcinogenicity . Additionally, the preparation of N-[11C]methyl-2,5-dimethoxy-4-bromo-amphetamine through a methylation reaction highlights the synthetic approach for labeling compounds for receptor studies . These studies provide insights into the synthetic strategies that could be applied to the synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine has been characterized using various spectroscopic techniques. For example, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine were made using infrared and Raman spectroscopy . The crystal structure and hydrogen-bonding characteristics of a related benzoxazine dimer were elucidated using X-ray crystallography and FT-IR spectroscopy . These studies demonstrate the importance of molecular structure analysis in understanding the properties and potential interactions of such compounds.

Chemical Reactions Analysis

The reactivity of compounds containing the N-methyl group has been investigated, particularly in the context of metabolic reactions. The inhibition of monoamine oxidase by 3,4-dimethoxyphenethylamine derivatives has been studied, revealing the impact of structural modifications on enzyme activity . Furthermore, the metabolic formation of methylamine and dimethylamine from drugs containing the N-methyl group has been examined, providing insights into the deamination processes . These findings are relevant to the chemical reactions that N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine may undergo in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylated compounds have been characterized in several studies. The solubility, melting points, and pKb values of N-methylmelamines were determined, showing the influence of amino and methylamino groups on these properties . Additionally, the liquid chromatographic and mass spectral analysis of N-substituted analogues of 3,4-methylenedioxyamphetamine provided insights into the separation and identification of such compounds . These analyses are crucial for understanding the behavior of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine in different environments and for its potential applications.

Applications De Recherche Scientifique

Synthesis and Derivatives

Synthesis of Derivatives : This compound has been utilized in synthesizing novel derivatives, such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, with applications in creating novel compounds with specific substituents (A. A. Aghekyan et al., 2009).

Antiulcer Activity : Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have shown significant antiulcer activity, suggesting potential therapeutic applications (T. Hosokami et al., 1992).

Pharmaceutical Research

- Sigma-2 Receptor Ligands : Research has been conducted on polyamines based on derivatives of this compound for their binding characteristics at sigma-1 and sigma-2 receptor subtypes. This indicates its potential in the development of drugs targeting these receptors (B. de Costa et al., 1994).

Chemical and Biochemical Studies

Metabolic Studies : Studies on the metabolism of related compounds, focusing on the role of cytochrome P450 enzymes, have provided insights into the metabolic pathways and drug-drug interactions of these compounds (L. M. Nielsen et al., 2017).

Inhibition of Monoamine Oxidase : Derivatives have been studied for their ability to inhibit monoamine oxidase, an enzyme relevant in neurotransmitter regulation (W. Keller & G. Ferguson, 1977).

Chemical Analysis Techniques : The development of chromatographic methods for the analysis of derivatives, highlighting its relevance in forensic science and drug testing (Benny J. Lum et al., 2016).

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3/h6-7,9,13H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFGWCHPPYFMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427905 | |

| Record name | N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | |

CAS RN |

57010-78-3 | |

| Record name | N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.